

Lirafugratinib's Kinase Selectivity: A Comparative Guide

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Compound of Interest

Compound Name: *Lirafugratinib Hydrochloride*

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Lirafugratinib (RLY-4008) is a potent, orally available, irreversible covalent inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase implicated in the development of various cancers.[1][2] A key attribute of Lirafugratinib is its high selectivity for FGFR2, which distinguishes it from pan-FGFR inhibitors that target multiple FGFR family members and can lead to off-target toxicities. This guide provides a detailed comparison of Lirafugratinib's cross-reactivity with other kinases, supported by available experimental data and methodologies.

High Selectivity for FGFR2 Over Other FGFR Isoforms

Lirafugratinib was designed for high selectivity for FGFR2 over other members of the FGFR family (FGFR1, FGFR3, and FGFR4).[3] This selectivity is crucial because inhibition of other FGFR isoforms is associated with adverse effects. For instance, inhibition of FGFR1 can lead to hyperphosphatemia, while FGFR4 inhibition is linked to diarrhea.[3][4] Clinical data has shown that off-target toxicities like hyperphosphatemia and diarrhea were clinically insignificant in patients treated with Lirafugratinib.

The mechanism behind this selectivity lies in the differential dynamics of the P-loop region between FGFR1 and FGFR2. In FGFR1, the binding of Lirafugratinib slows the P-loop's motion, leading to a conformation that is unfavorable for the covalent bond formation necessary

for irreversible inhibition.[2] Conversely, in FGFR2, the inhibitor's binding does not significantly alter the P-loop dynamics, allowing for the formation of a covalent bond.[2]

Quantitative Selectivity Data

The following table summarizes the selectivity of Lirafugratinib for FGFR2 compared to other FGFR family members.

Kinase Target	Selectivity vs. FGFR2	Reference
FGFR1	>250-fold	[3]
FGFR3	>80-fold	4
FGFR4	>5,000-fold	[3]

Cross-Reactivity Profile Across the Kinome

To assess its broader selectivity, Lirafugratinib was screened against a panel of 468 kinases using the KINOMEScan® assay at a concentration of 500 nmol/L.[2][5] The results demonstrated a high degree of selectivity for FGFR2 with minimal off-target inhibition.[2]

KINOMEScan® Highlights

The table below shows the kinases with the most significant inhibition in the KINOMEScan® screen.

Kinase Target	Percent Inhibition at 500 nmol/L	Note	Reference
FGFR2	94.1%	On-target	[5]
MEK5	92.4%	Off-target	[5]
MKNK2	89.0%	Off-target	[5]

It is important to note that neither MEK5 nor MKNK2 possess a cysteine residue in the same position as the FGFR P-loop, making it unlikely that Lirafugratinib would inhibit them irreversibly.[5]

Experimental Methodologies

The following sections detail the principles of the key experimental assays used to determine the kinase selectivity of Lirafugratinib.

KINOMEscan® Profiling

This assay quantitatively measures the binding of a test compound to a large panel of kinases. It is an active site-directed competition binding assay that is independent of ATP. The amount of kinase captured on a solid support is measured, and a lower amount of captured kinase indicates a stronger interaction with the test compound.

Caliper-Based Kinase Assays (e.g., for IC50 determination)

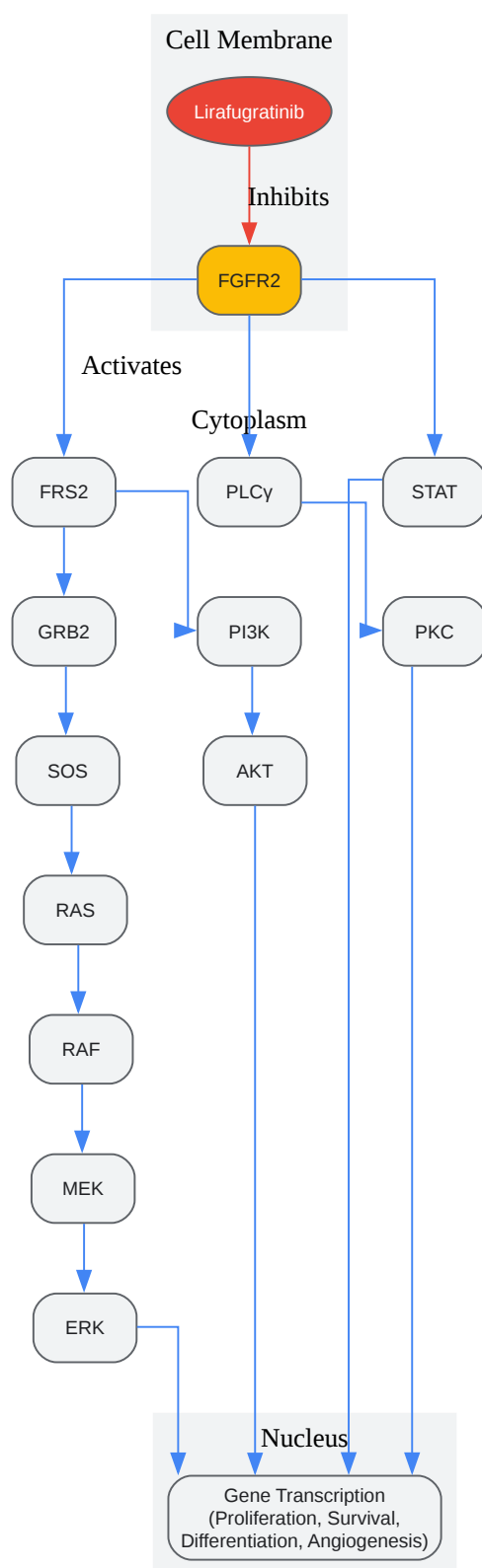
This microfluidics-based method is used to measure the enzymatic activity of kinases. The assay monitors the separation of a fluorescently labeled substrate from its phosphorylated product. The ratio of phosphorylated to unphosphorylated substrate is used to determine the kinase activity and the inhibitory effect of a compound. The half-maximal inhibitory concentration (IC50) is then calculated from dose-response curves.

Mass Spectrometry for Irreversible Inhibition Kinetics

For irreversible inhibitors like Lirafugratinib, mass spectrometry is employed to determine the rate of covalent bond formation. This method directly measures the extent of inhibitor-target adduction over time. The kinetic parameters, such as the inactivation rate constant (k_{inact}) and the inhibitor affinity constant (KI), are derived from these measurements to provide a precise characterization of the inhibitor's potency.

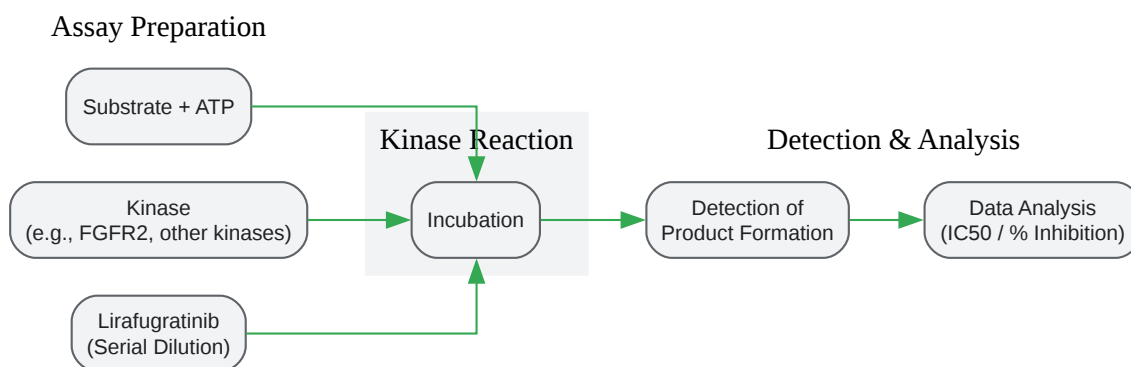
Visualizing Key Pathways and Workflows

To further illustrate the context of Lirafugratinib's action and evaluation, the following diagrams are provided.



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FGFR2 Signaling Pathway Inhibition by Lirafugratinib.



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